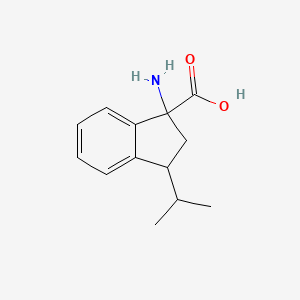
1-amino-3-(propan-2-yl)-2,3-dihydro-1H-indene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-amino-3-(propan-2-yl)-2,3-dihydro-1H-indene-1-carboxylic acid is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Amino-3-(propan-2-yl)-2,3-dihydro-1H-indene-1-carboxylic acid (CAS No. 1803591-59-4) is a compound of interest due to its potential biological activities. This compound features a unique structure that may confer various pharmacological properties, making it a candidate for further research in medicinal chemistry.
The chemical formula for this compound is C₁₃H₁₇NO₂, with a molecular weight of 219.28 g/mol. Its structural characteristics include:
- IUPAC Name : 1-amino-3-propan-2-yl-2,3-dihydroindene-1-carboxylic acid
- Appearance : Powder
- Storage Temperature : Room temperature
Biological Activity Overview
Research has indicated that compounds similar to this compound may exhibit various biological activities, including:
- Transport Mechanisms : The compound may interact with the LAT1 transporter, which is known for its role in transporting amino acids across the blood-brain barrier. This mechanism is crucial for drug delivery in central nervous system (CNS) therapies .
- Inhibition of Cancer Cell Growth : Similar indene derivatives have shown promise in inhibiting cancer cell proliferation by blocking specific signaling pathways involved in tumor growth. For instance, compounds designed as DDR1 inhibitors demonstrated significant efficacy against pancreatic cancer cells by suppressing epithelial-mesenchymal transition and colony formation .
Case Studies and Research Findings
Several studies have explored the biological implications of indene derivatives:
Study on LAT1 Transporter Activity
A study investigated the transport activity of various carboxylic acid bioisosteres related to amino acids. It was found that certain modifications could enhance or diminish their interaction with LAT1, indicating potential for optimizing drug designs targeting this transporter .
DDR1 Inhibition and Cancer Treatment
Research on related compounds has demonstrated that selective DDR1 inhibitors can effectively suppress cancer cell signaling pathways. For example, one compound showed an IC50 value of 14.9 nM against DDR1, highlighting the potential for indene derivatives in cancer therapeutics . This suggests that this compound may also possess similar inhibitory characteristics.
Comparative Analysis of Biological Activities
The table below summarizes the biological activities reported for various indene derivatives:
| Compound Name | Target Activity | IC50 Value (nM) | Notes |
|---|---|---|---|
| 7f | DDR1 Inhibition | 14.9 | Effective against pancreatic cancer cells |
| HA-Phe | LAT1 Transport | >200 | Weaker ligand compared to parent amino acids |
| Indene Derivative X | Cancer Cell Growth Inhibition | Varies | Specific to signaling pathway targeted |
Properties
IUPAC Name |
1-amino-3-propan-2-yl-2,3-dihydroindene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-8(2)10-7-13(14,12(15)16)11-6-4-3-5-9(10)11/h3-6,8,10H,7,14H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXUZTINRJOQLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(C2=CC=CC=C12)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














